(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide
Description
“(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide” is a secondary amine hydrobromide salt characterized by two distinct benzyl substituents attached to the nitrogen atom. The first benzyl group is substituted with a methoxy (-OCH₃) group at the 2-position, while the second benzyl group bears a trifluoromethyl (-CF₃) group at the 2-position. This combination of electron-donating (methoxy) and electron-withdrawing (CF₃) groups confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to simpler secondary amines .
Secondary amines like this compound are critical intermediates in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs and agrochemicals. The hydrobromide salt form improves crystallinity and stability, facilitating handling and storage .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.BrH/c1-21-15-9-5-3-7-13(15)11-20-10-12-6-2-4-8-14(12)16(17,18)19;/h2-9,20H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBSZWDNFQLLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=C2C(F)(F)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-20-6 | |
| Record name | Benzenemethanamine, N-[(2-methoxyphenyl)methyl]-2-(trifluoromethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide typically involves the reaction of 2-methoxybenzylamine with 2-(trifluoromethyl)benzyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide, potassium cyanide, and sodium methoxide in polar solvents like water or methanol.
Major Products Formed
Oxidation: Corresponding aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Reduced amine derivatives with varying degrees of hydrogenation.
Substitution: Substituted benzylamine derivatives with different functional groups replacing the bromide ion.
Scientific Research Applications
(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The presence of methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Electronic Effects
- The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may enhance resistance to oxidative metabolism compared to electron-donating groups (e.g., methoxy or ethoxy) .
- Fluoro and chloro substituents (as in ) provide moderate electron-withdrawing effects but lack the steric bulk and lipophilicity of CF₃.
Physicochemical Properties
- Solubility : Compounds with multiple methoxy groups (e.g., ) exhibit higher aqueous solubility due to enhanced hydrogen-bonding capacity.
Research Findings and Data Gaps
- Pharmacokinetic Data: Limited evidence exists on the in vivo behavior of the target compound. Comparative metabolic studies with fluoro or methoxy analogs are needed.
- Thermal Stability : Melting points and decomposition temperatures are unreported in the provided evidence, necessitating experimental characterization.
- Toxicity Profiles: No data on acute or chronic toxicity are available for the compared compounds.
Biological Activity
(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide, identified by its CAS number 1609407-20-6, is a compound of increasing interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₇BrF₃N₁O
- Molecular Weight : 368.22 g/mol
- Chemical Structure : Chemical Structure
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antidepressant Effects : Similar amine derivatives have shown efficacy in inhibiting norepinephrine and serotonin uptake, which are critical pathways in mood regulation .
- Anticancer Properties : Compounds containing trifluoromethyl groups have been associated with increased antiproliferative activity against various cancer cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, similar to established antidepressants .
- Cell Cycle Modulation : Studies suggest that related compounds can influence the cell cycle in cancer cells, potentially leading to apoptosis or growth arrest .
Antidepressant Activity
A study conducted on structurally similar compounds demonstrated that they effectively inhibited 3H-imipramine binding in brain tissue, indicating potential antidepressant properties. The inhibition of synaptosomal uptake of norepinephrine was also noted, supporting the role of such compounds in mood enhancement .
Anticancer Activity
Research evaluating the antiproliferative effects of related compounds showed significant activity against various cancer cell lines. For instance, a compound with a similar trifluoromethyl group exhibited an IC50 value of 0.56 µM against tubulin polymerization, indicating a potential mechanism for disrupting cancer cell proliferation .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 0.56 | Tubulin polymerization inhibition |
| Compound B | <0.01 | Growth inhibition in cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
